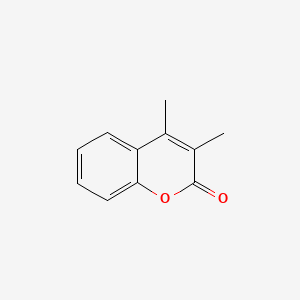

2H-1-Benzopyran-2-one, 3,4-dimethyl-

Description

Contextualization within Coumarin (B35378) Chemistry and Benzopyran Derivatives

2H-1-Benzopyran-2-one, 3,4-dimethyl-, also known as 3,4-dimethylcoumarin, belongs to the coumarin family, a class of benzopyran derivatives. nih.gov Coumarins are characterized by a benzene (B151609) ring fused to a pyrone ring, forming the 2H-1-benzopyran-2-one scaffold. nih.gov These compounds are prevalent in nature, particularly in plants, and are recognized for their diverse biological activities. nih.govnih.gov The core structure of coumarin allows for a wide range of substitutions, leading to a vast library of derivatives with varied chemical and pharmacological properties. nih.govacademie-sciences.fr

The synthesis of coumarin derivatives is a well-established area of organic chemistry, with several named reactions like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction being commonly employed. nih.govresearchgate.net These methods often allow for the introduction of substituents at various positions on the coumarin ring, influencing the compound's electronic and steric properties.

Significance of the 3,4-dimethyl Substitution Pattern in Coumarin Systems

The presence of methyl groups at both the 3 and 4 positions of the coumarin ring in 2H-1-Benzopyran-2-one, 3,4-dimethyl- is a key structural feature that significantly influences its properties and reactivity. This disubstitution pattern distinguishes it from many naturally occurring and synthetic coumarins. For instance, studies on related 4-methylcoumarin (B1582148) derivatives have shown that the methyl group at the C4 position can impact their biological activities, such as their antioxidant and anti-inflammatory potential. nih.gov

The substitution pattern can affect the electronic distribution within the molecule, which in turn can modulate its spectroscopic properties, such as fluorescence. nih.gov Furthermore, the steric hindrance introduced by the two methyl groups can influence how the molecule interacts with biological targets or participates in chemical reactions.

Overview of Current Research Landscape and Key Areas of Investigation

Current research on 2H-1-Benzopyran-2-one, 3,4-dimethyl- and its derivatives spans several key areas:

Synthesis and Characterization: Researchers continue to explore efficient and novel synthetic routes to 3,4-disubstituted coumarins. researchgate.net Detailed spectroscopic and crystallographic studies are conducted to fully characterize these molecules, providing insights into their structural and electronic properties. scirp.org

Fluorescence and Photophysical Properties: Coumarins are well-known for their fluorescent properties, and the 3,4-dimethyl derivative is no exception. thermofisher.com Investigations into its fluorescence quenching and the effect of substituents on its photophysical behavior are active areas of research. nih.gov These properties make them valuable as fluorescent probes and in materials science.

Biological Activity: A significant portion of the research focuses on the biological and pharmacological potential of coumarin derivatives. While specific studies on the 3,4-dimethyl analog are ongoing, research on related substituted coumarins has revealed a broad spectrum of activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. academie-sciences.frresearchgate.netchemmethod.com The influence of the dimethyl substitution on these activities is a subject of interest.

Data Tables

Table 1: Chemical and Physical Properties of 2H-1-Benzopyran-2-one, 3,4-dimethyl-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₂ | nih.gov |

| Molecular Weight | 174.19 g/mol | nih.gov |

| CAS Registry Number | 605-64-1 | nih.gov |

| Appearance | Solid |

| Melting Point | 99-101 °C | |

Table 2: Spectroscopic Data for a Related 5,7-Dimethyl Coumarin Derivative

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |

|---|---|---|

| FT-IR (cm⁻¹) | 1725 (lactone C=O), 1615 (C=C) | scirp.org |

| ¹H NMR (ppm) | 1.16 (t, 3H, N-CH₂-CH₃), 2.51 (s, 3H, Ar-CH₃), 3.18 (s, 3H, Ar-CH₃), 4.09 (q, 2H, N-CH₂-CH₃), 4.61 (s, 2H, S-CH₂), 6.35 (s, 1H, H-C-C=O), 7.22 (s, 1H, Ar-H), 7.26 (dd, 1H, thiophene-H), 7.55 (d, 1H, thiophene-H), 7.63 (s, 1H, Ar-H), 7.80 (d, 1H, thiophene-H) | biointerfaceresearch.com |

| ¹³C NMR (ppm) | 14, 20, 22 (CH₃), 40 (C₄-CH₂), 61 (O-CH₂), 115, 118, 130, 136, 142, 150, 155 (aromatic C), 159, 170 (C=O) | scirp.org |

| UV-Vis (nm) | λmax at 297 nm | scirp.org |

| Fluorescence (nm) | Emission at 387 nm | scirp.org |

Note: The provided NMR data is for a more complex derivative containing a 6,8-dimethyl coumarin moiety and is illustrative of the types of signals observed.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 2H-1-Benzopyran-2-one, 3,4-dimethyl- | |

| 3,4-dimethylcoumarin | |

| Coumarin | |

| 4-methylcoumarin | |

| 7-hydroxy-3,4-dimethylcoumarin | prepchem.com |

| 3,4'-dimethyl-8-methoxypsoralen | nih.gov |

| 7-hydroxy-6,8-dimethoxy-coumarin (isofraxidin) | nih.gov |

| 7-hydroxy-6-methoxycoumarin (scopoletin) | nih.gov |

| 6,7,8-trimethoxy-coumarin | nih.gov |

| 6,7-dimethoxycoumarin (scoparone) | nih.gov |

| 7,8-dihydroxycoumarin (daphnetin) | nih.gov |

| 7-hydroxy-6-ethoxycoumarin | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (B1670369) | nih.gov |

| 6,7-dihydroxy-4-methylcoumarin | nih.gov |

| 5,7-dihydroxy-4-methylcoumarin | nih.gov |

| 5,7-diacetoxy-4-methylcoumarin | nih.gov |

| 7,8-diacetoxy-4-methylcoumarin | nih.gov |

| 4-methylumbelliferone | nih.gov |

| 4-methyldaphnetin | nih.gov |

| 4-methylesculetin | nih.gov |

| (E)-3-(3-(4-(dimethylamino) phenyl) acrylo-yl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 3-acetyl-4-hydroxycoumarin | researchgate.net |

| 7-hydroxycoumarin-3-carboxylic acid | thermofisher.com |

| 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | thermofisher.com |

| 7-amino-4-methylcoumarin | thermofisher.com |

| 4-Methylumbelliferyl Phosphate (B84403) (MUP) | thermofisher.com |

| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | thermofisher.com |

| 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin | biointerfaceresearch.com |

| 4-Hydrazinyl-3-nitrobenzopyran-2-one | researchgate.net |

| 4-hydroxybenzopyran-2-one | researchgate.net |

| 4-(Nbenzylidene-hydrazino)-3-nitrobenzopyran-2-ones | researchgate.net |

| 2-amino-5-oxo-4-phenyl-(4H, 5H) pyrano-[3,2-c]-chromen-3-carbonitrile | researchgate.net |

| 3,3'-(benzylidene)-bis-4-hydroxyibenzopyran-2-ones | researchgate.net |

| 4-methyl-coumarin-7-yl bromobutanoate | nih.gov |

| 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | nist.gov |

| 3,6-dinitro-4,7-dimethylcoumarin | chemmethod.com |

| 6,8-dinitro-4,7-dimethylcoumarin | chemmethod.com |

| 8-nitro-4,7-dimethyl-chromen-2-one | chemmethod.com |

| 3–(4-aminophenyl)-coumarin | nih.gov |

| 4,7-dihydroxycoumarin | academie-sciences.fr |

| Ethyl 5,7-dimethyl coumarin-4-acetate | scirp.org |

| 4-(Hydroxymethyl)-7-methoxycoumarin | acs.org |

| (7-methoxycoumarin-4-yl)methyl (MCM) carboxylates | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4281-39-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,4-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |

InChI Key |

LOSXCMMIKDHEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of 2h 1 Benzopyran 2 One, 3,4 Dimethyl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 3,4-dimethyl-2H-1-benzopyran-2-one, these methods provide characteristic fingerprints based on the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Assignment of Bands

The FT-IR spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The most prominent band is the C=O stretching vibration of the lactone ring, which is typically observed in the region of 1700-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the coumarin (B35378) core.

The aromatic C-H stretching vibrations of the benzene (B151609) ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and pyrone rings give rise to a series of bands in the 1450-1620 cm⁻¹ region. The methyl groups introduced at the C3 and C4 positions exhibit characteristic symmetric and asymmetric stretching and bending vibrations. Asymmetric C-H stretching of the methyl groups is expected around 2960 cm⁻¹, while symmetric stretching occurs near 2870 cm⁻¹.

The in-plane and out-of-plane bending vibrations of the C-H bonds of the benzene ring and the methyl groups, as well as various ring deformation modes, are found in the fingerprint region (below 1400 cm⁻¹). For instance, studies on similar coumarin derivatives have identified characteristic bands for the pyrone ring and substituent groups in this region. nih.govnih.gov The analysis of related compounds, such as 3-acetylcoumarin (B160212) and 7-methoxy-4-bromomethylcoumarin, confirms the assignment of these vibrational modes.

Table 1: Characteristic FT-IR Bands for 3,4-dimethyl-2H-1-benzopyran-2-one

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretching |

| 2975 - 2950 | Asymmetric CH₃ Stretching |

| 2880 - 2860 | Symmetric CH₃ Stretching |

| 1750 - 1700 | C=O Stretching (Lactone) |

| 1620 - 1450 | C=C Aromatic and Pyrone Ring Stretching |

| 1465 - 1440 | Asymmetric CH₃ Bending |

| 1385 - 1375 | Symmetric CH₃ Bending |

| 1200 - 1000 | C-O-C Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy provides complementary information to FT-IR analysis. In the FT-Raman spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one, the C=C stretching vibrations of the pyrone and benzene rings are often more intense than in the IR spectrum. researchgate.netrsc.org The symmetric vibrations of the molecule, particularly the ring breathing modes, also give rise to strong Raman signals.

The C=O stretching vibration is typically weaker in the Raman spectrum compared to the FT-IR spectrum. The C-H stretching vibrations of the aromatic ring and methyl groups are also observable. Studies on related coumarin derivatives show that the Raman spectra are sensitive to the substitution pattern, allowing for detailed structural characterization. nih.govnih.govnih.gov For example, analysis of coumarin itself shows significant Raman bands in the 1300-1600 cm⁻¹ region, which are sensitive to environmental changes and molecular orientation. researchgate.net

Theoretical Vibrational Analysis and Normal Coordinate Analysis (SQM force field method)

To achieve a precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, theoretical calculations are often employed. Density Functional Theory (DFT) calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are performed to compute the optimized molecular geometry and harmonic vibrational frequencies. nih.govnih.govijcrar.com

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. The Scaled Quantum Mechanics (SQM) force field method is a well-established procedure to correct for these discrepancies. ijcrar.com This method involves scaling the calculated force constants with a set of scale factors to obtain a better agreement between the theoretical and experimental frequencies. The potential energy distribution (PED) is then calculated using the scaled force field to provide a quantitative assignment of each vibrational mode in terms of contributions from various internal coordinates. This approach has been successfully applied to various substituted coumarins, enabling a detailed understanding of their vibrational spectra. ijcrar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For 3,4-dimethyl-2H-1-benzopyran-2-one, ¹H and ¹³C NMR provide definitive evidence for the arrangement of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Investigations

The ¹H NMR spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one is expected to show distinct signals for the two methyl groups and the four protons on the aromatic ring. The chemical shifts of these protons are influenced by the electronic environment created by the fused pyrone ring and the methyl substituents.

The four aromatic protons (H-5, H-6, H-7, and H-8) will appear in the downfield region, typically between δ 7.0 and 7.8 ppm, as complex multiplets due to spin-spin coupling. The exact chemical shifts and coupling patterns depend on the electronic effects of the lactone and the relative positions of the protons.

The two methyl groups at the C-3 and C-4 positions are in different chemical environments and are expected to appear as two distinct singlets. Based on data from related coumarins, the C-4 methyl group, being attached to a C=C double bond, is anticipated to resonate at a slightly more downfield position (around δ 2.4 ppm) compared to the C-3 methyl group (around δ 2.2 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for 3,4-dimethyl-2H-1-benzopyran-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5, H-6, H-7, H-8 | 7.8 - 7.0 | Multiplet |

| C4-CH₃ | ~2.4 | Singlet |

| C3-CH₃ | ~2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

The broadband proton-decoupled ¹³C NMR spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one should exhibit 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, unless there is an accidental overlap of signals.

The carbonyl carbon (C-2) of the lactone is the most deshielded, typically appearing in the range of δ 160-162 ppm. The quaternary carbons of the C=C double bond in the pyrone ring (C-3 and C-4) and the aromatic ring (C-4a and C-8a) are also found downfield. The carbon atoms of the benzene ring that are bonded to hydrogen (C-5, C-6, C-7, C-8) typically resonate between δ 115 and 135 ppm. The chemical shifts of the two methyl carbons (C-3 methyl and C-4 methyl) are expected in the upfield region of the spectrum. Based on data for 5,7-dihydroxy-3,4-dimethylcoumarin, the C-3 methyl carbon appears around δ 15.6 ppm and the C-4 methyl carbon around δ 19.1 ppm. spectrabase.com The electron-withdrawing effect of the adjacent carbonyl group and the double bond influences these shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3,4-dimethyl-2H-1-benzopyran-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 161.5 |

| C-3 | 125.0 |

| C-4 | 148.0 |

| C-4a | 119.5 |

| C-5 | 127.5 |

| C-6 | 124.0 |

| C-7 | 131.0 |

| C-8 | 116.0 |

| C-8a | 152.0 |

| C3-CH₃ | 15.6 |

| C4-CH₃ | 19.1 |

Advanced NMR Techniques for Structural Confirmation (e.g., GIAO Chemical Shift Calculations, 2D NMR Correlations)

While standard one-dimensional ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation of complex molecules like 3,4-dimethylcoumarin. Techniques such as COSY, HSQC, HMBC, and NOESY are routinely employed for the structural elucidation of coumarin derivatives. pr.ac.rsresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule, helping to identify adjacent protons in the aromatic and pyrone rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. researchgate.net This is crucial for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. pr.ac.rsipb.pt For 3,4-dimethylcoumarin, HMBC would be instrumental in confirming the placement of the methyl groups by showing correlations from the methyl protons to the C3 and C4 carbons of the pyrone ring, as well as to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry and spatial arrangements. pr.ac.rs For instance, NOESY can show through-space interactions between the methyl groups and nearby protons on the benzopyran ring system. pr.ac.rs

In addition to experimental techniques, computational methods play a significant role. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in Density Functional Theory (DFT) calculations to predict the NMR chemical shifts (¹H and ¹³C) of molecules. biointerfaceresearch.com These theoretical calculations provide a predicted spectrum that can be compared with experimental data to validate the structural assignment and resolve ambiguities. biointerfaceresearch.com

Electronic Absorption and Emission Spectroscopy

The electronic properties of 3,4-dimethylcoumarin are dictated by the benzopyran-2-one chromophore. Spectroscopy in the ultraviolet-visible region provides insight into the electronic transitions and subsequent de-excitation pathways.

The UV-Vis absorption spectrum of coumarin and its derivatives arises from electronic transitions within the molecule. libretexts.org When the molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For compounds like 3,4-dimethylcoumarin, the most significant transitions are the π → π* and n → π* transitions. youtube.comresearchgate.net

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of compounds with conjugated systems, such as the aromatic ring and the α,β-unsaturated lactone of the coumarin core. These transitions typically result in strong absorption bands. youtube.com

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and ether groups, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. youtube.com

The absorption spectrum of coumarins typically shows bands in the UV region between 200 and 400 nm. libretexts.org The exact position and intensity of the absorption maxima can be influenced by the substituents on the coumarin ring and the polarity of the solvent.

Many coumarin derivatives are known for their strong fluorescence, making them useful as dyes and probes. mdpi.com After excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of coumarins is highly dependent on their structure and the surrounding environment, particularly solvent polarity. bohrium.comdtic.mil For many aminocoumarins, fluorescence quantum yields can be significantly reduced in polar solvents. bohrium.comdtic.mil

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for coumarin dyes are typically in the range of 0.5 to 4 nanoseconds. mdpi.com Similar to quantum yield, the fluorescence lifetime can also be affected by the solvent environment. dtic.milresearchgate.net

The table below presents typical photophysical data for related coumarin compounds, illustrating the range of observed values.

| Compound | Solvent | Absorption Max (λA, nm) | Emission Max (λF, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|---|

| Coumarin 1 | Ethanol | 373 | 450 | 0.65 | 4.1 |

| Coumarin 102 | Ethanol | 361 | 422 | 0.80 | 3.0 |

| Coumarin 153 | Ethanol | 423 | 526 | 0.38 | 4.0 |

Data are representative values for common coumarin laser dyes and are sourced from literature to illustrate typical ranges. dtic.milresearchgate.net

Upon absorption of light, excited coumarin molecules can undergo various photochemical processes besides fluorescence. One important pathway is intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁). This triplet state can then participate in further reactions.

Singlet Oxygen Quantum Yield (ΦΔ): The excited triplet state of a photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is measured by the singlet oxygen quantum yield. nih.gov The replacement of a carbonyl oxygen with sulfur in a dye's structure has been shown to enhance ISC and dramatically increase the singlet oxygen quantum yield, a strategy explored for photodynamic therapy agents. nih.gov While specific data for 3,4-dimethylcoumarin is not abundant, the principle demonstrates a key photochemical property of the coumarin scaffold.

Photodegradation: Coumarins can undergo photochemical reactions that lead to their degradation. A well-known reaction is the [2+2] photodimerization, where two coumarin molecules react upon irradiation with UV light to form a cyclobutane (B1203170) dimer. researchgate.net This process leads to a loss of conjugation and a change in the absorption spectrum. researchgate.net The efficiency of this and other degradation pathways is quantified by the photodegradation quantum yield, which measures the number of molecules that decompose per photon absorbed.

Understanding the fate of the molecule immediately following light absorption requires ultrafast spectroscopic techniques. Time-resolved fluorescence studies on coumarin derivatives reveal complex excited-state dynamics. nih.gov

Upon excitation, the molecule reaches a Franck-Condon state, from which several relaxation pathways are possible. In aggregated systems or on surfaces, processes like excimer formation can occur on a femtosecond to picosecond timescale. nih.gov An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule. Subsequent structural relaxations of the excited state can occur, involving skeletal motions and changes in intermolecular orientation, which can be monitored through time-resolved emission spectra. nih.gov These investigations are crucial for understanding how the environment and molecular structure influence the competition between radiative (fluorescence) and non-radiative decay pathways. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3,4-dimethylcoumarin (C₁₁H₁₀O₂), the expected exact mass is approximately 174.0681 g/mol .

High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is used to analyze coumarin derivatives. nih.govbenthamopen.com Under electron ionization (EI), a common method used in GC-MS, coumarins exhibit characteristic fragmentation pathways. benthamopen.comnih.gov

A primary and well-documented fragmentation step for the coumarin nucleus is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comnih.gov This results in the formation of a stable benzofuran (B130515) radical cation. For 3,4-dimethylcoumarin, this would lead to a prominent fragment ion.

Proposed Key Fragmentation for 3,4-dimethylcoumarin (under EI):

Molecular Ion (M⁺·): m/z ≈ 174

Loss of CO: [M - CO]⁺· → m/z ≈ 146

Subsequent Fragmentations: The resulting ion can undergo further fragmentation, such as the loss of a methyl radical or other small neutral species.

Electrospray ionization (ESI), often used in LC-MS, is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) on this precursor ion can then be used to induce fragmentation and obtain structural information. uvic.ca The fragmentation patterns can be diagnostic for the substitution on the coumarin core. uvic.ca

MALDI-TOF Mass Spectrometry for Molecular Ion Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules like coumarin derivatives. In a typical MALDI-TOF analysis, the analyte (3,4-dimethylcoumarin) is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, which strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase in a protonated or deprotonated state with minimal fragmentation.

For 2H-1-Benzopyran-2-one, 3,4-dimethyl- (C₁₁H₁₀O₂), the theoretical monoisotopic mass is 174.0681 g/mol . In a MALDI-TOF experiment, the primary ion observed would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 175.0759. The high resolution of the TOF analyzer allows for precise mass determination, confirming the elemental composition and identifying the parent molecule. The detection of this intact molecular ion is the principal goal of this characterization step.

Interactive Table: Predicted MALDI-TOF Molecular Ions for 3,4-dimethylcoumarin

| Ion Species | Formula | Theoretical m/z | Description |

| [M+H]⁺ | [C₁₁H₁₁O₂]⁺ | 175.0759 | Protonated molecular ion; typically the most abundant ion in positive mode. |

| [M+Na]⁺ | [C₁₁H₁₀O₂Na]⁺ | 197.0578 | Sodium adduct; frequently observed due to sodium salt impurities. |

| [M+K]⁺ | [C₁₁H₁₀O₂K]⁺ | 213.0318 | Potassium adduct; also common from glassware or solvent impurities. |

| [M]⁺• | [C₁₁H₁₀O₂]⁺• | 174.0681 | Radical cation; may be observed depending on the matrix and laser fluence. |

Fragmentation Pattern Analysis and Theoretical Predictions (e.g., Methyl Radical Loss)

While soft ionization methods aim to preserve the molecular ion, techniques like Electron Ionization (EI) mass spectrometry are used to induce fragmentation, providing a "fingerprint" that reveals structural details. High-resolution mass spectrometry studies on substituted coumarins have established characteristic fragmentation pathways. benthamopen.com

The fragmentation of the coumarin core is well-understood and typically initiated by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comresearchgate.net This results in the formation of a stable benzofuran radical ion. For 3,4-dimethylcoumarin (molecular weight 174), this primary fragmentation would yield an ion at m/z 146.

Further fragmentation can occur from this m/z 146 ion or from the parent molecular ion. The presence of two methyl groups introduces additional fragmentation pathways, most notably the loss of a methyl radical (•CH₃), which has a mass of 15 Da.

Key predicted fragmentation pathways include:

Loss of CO: The molecular ion at m/z 174 loses a CO molecule to form a dimethylbenzofuran radical ion at m/z 146. This is often a prominent peak in the spectra of coumarins. researchgate.net

Loss of CHO: A rearrangement followed by the loss of a formyl radical (•CHO, 29 Da) can lead to a fragment at m/z 145. This peak was observed as the base peak for the isomeric 4,6-dimethylcoumarin. researchgate.net

Loss of a Methyl Radical: The parent ion (m/z 174) can lose a methyl radical to form an ion at m/z 159. This cleavage is a common fragmentation for methylated aromatic compounds.

Consecutive Losses: The m/z 146 fragment (from CO loss) can subsequently lose a hydrogen radical (•H) to form an ion at m/z 145, or it could lose a methyl radical to form an ion at m/z 131.

Theoretical calculations and analysis of high-resolution data are essential to distinguish between fragments with the same nominal mass, such as the loss of CO (27.9949 Da) versus the loss of an ethylene (B1197577) molecule (C₂H₄, 28.0313 Da). benthamopen.com

Interactive Table: Predicted Mass Spectrometry Fragmentation for 3,4-dimethylcoumarin

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 174 ([M]⁺•) | CO (28 Da) | 146 | Dimethylbenzofuran radical ion |

| 174 ([M]⁺•) | •CHO (29 Da) | 145 | [M-CHO]⁺ ion |

| 174 ([M]⁺•) | •CH₃ (15 Da) | 159 | [M-CH₃]⁺ ion |

| 146 | •H (1 Da) | 145 | [M-CO-H]⁺ ion |

| 146 | •CH₃ (15 Da) | 131 | [M-CO-CH₃]⁺ ion |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insight into its arrangement in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure of 2H-1-Benzopyran-2-one, 3,4-dimethyl- is not publicly documented as of the time of this writing, analysis of closely related coumarin derivatives provides a robust framework for predicting its solid-state characteristics. For instance, the crystal structure of 3-bromo-7-(dimethylamino)-4-methylcoumarin shows that the coumarin ring system is nearly planar. scispace.com This planarity is a general feature of the coumarin core and facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.

A full crystallographic analysis would yield a data table similar to the one below, which is provided as an illustrative example from a related substituted coumarin. scispace.com Such a table quantifies the unit cell dimensions and symmetry, which are essential for material science and polymorphism studies.

Interactive Table: Example Crystallographic Data for a Substituted Coumarin (3-Bromo-7-(dimethylamino)-4-methylcoumarin)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂BrNO₂ |

| Formula Weight | 282.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.000(3) |

| b (Å) | 11.561(3) |

| c (Å) | 10.591(3) |

| β (˚) | 96.5568(14) |

| Volume (ų) | 1094.8(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.712 |

This table is for 3-bromo-7-(dimethylamino)-4-methylcoumarin and serves as an example of typical data obtained from an X-ray crystallography study. scispace.com

Computational Chemistry and Theoretical Studies of 2h 1 Benzopyran 2 One, 3,4 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular characteristics of 3,4-dimethylcoumarin. These computational techniques allow for the detailed investigation of its geometric and electronic properties.

Density Functional Theory (DFT) is a widely employed method for the geometry optimization of coumarin (B35378) derivatives, including 3,4-dimethylcoumarin. The B3LYP functional, combined with basis sets such as 6-31G(d,p), is a common choice for these calculations. researchgate.net This level of theory has been effectively used to determine the most stable three-dimensional structure of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. For instance, studies on related coumarin derivatives have demonstrated that DFT calculations can accurately predict the molecular geometry, which is essential for understanding their biological and chemical activities. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most probable structure.

Table 1: Representative Optimized Geometrical Parameters for a Coumarin Derivative (Illustrative) (Note: Specific experimental or calculated data for 3,4-dimethylcoumarin was not available in the searched literature. This table illustrates typical parameters for a related coumarin structure.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C2=O10 | 1.20 Å |

| C3-C4 | 1.45 Å | |

| C4-C11 | 1.35 Å | |

| Bond Angle | C3-C4-C5 | 120.5° |

| O1-C2-C3 | 117.8° | |

| Dihedral Angle | C5-C4-C3-C2 | 179.9° |

This data is illustrative for a related coumarin derivative and not specific to 3,4-dimethylcoumarin.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also utilized for studying the electronic structure of coumarins. While computationally more intensive than DFT, methods like Hartree-Fock (HF) can provide valuable electronic information. The selection of an appropriate basis set is crucial for the accuracy of both ab initio and DFT calculations. For coumarin systems, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used to provide a good balance between computational cost and accuracy. researchgate.net These basis sets include polarization (d) and diffuse functions (p) that are important for describing the electron distribution in molecules with heteroatoms and pi-systems, like 3,4-dimethylcoumarin.

Electronic Structure and Reactivity Descriptors

The electronic structure of 3,4-dimethylcoumarin dictates its reactivity and potential for intermolecular interactions. Computational chemistry provides several descriptors to quantify and visualize these characteristics.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. DFT calculations at the B3LYP/6-31G(d,p) level are commonly used to determine the HOMO and LUMO energies of coumarin derivatives. researchgate.net These calculations are instrumental in predicting the reactive behavior of 3,4-dimethylcoumarin.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Coumarin Derivative (Note: This table is illustrative and does not represent specific calculated values for 3,4-dimethylcoumarin.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This data is for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. rsc.orgresearchgate.netresearchgate.net These analyses provide a quantitative basis for understanding the electronic interactions that contribute to molecular stability and reactivity.

For coumarin derivatives, NBO analysis reveals significant electron delocalization from the benzene (B151609) ring to the pyranone moiety. researchgate.net This ICT is a key characteristic of the coumarin scaffold and is influenced by the nature and position of substituents. researchgate.netresearchgate.netrsc.org Electron-donating groups, such as the methyl groups in 3,4-dimethyl-2H-1-benzopyran-2-one, are known to enhance this charge transfer. biointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Properties

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define and characterize chemical bonds. wikipedia.orgpitt.edunih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can elucidate the nature of atomic interactions, distinguishing between covalent and non-covalent bonds. nih.govnih.govsciencearchives.org

In the context of coumarin derivatives, QTAIM analysis has been employed to study intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of their conformations. nih.govni.ac.rs For example, in hydroxycoumarin derivatives, QTAIM calculations have quantified the strength of intramolecular hydrogen bonds, which are characterized by specific values of electron density and its Laplacian at the BCP. nih.gov A positive value for the Laplacian typically indicates the depletion of electronic charge, which is characteristic of closed-shell interactions like hydrogen bonds. nih.gov

A study on a novel coumarin derivative, 3-[1-(3-hydroxypropylamino)ethylidene]chroman-2,4-dione, utilized QTAIM to investigate its reactivity. ni.ac.rs Although not the specific compound of interest, this study highlights the utility of QTAIM in understanding the electronic structure of the coumarin framework.

The application of QTAIM to 2H-1-Benzopyran-2-one, 3,4-dimethyl- would allow for a detailed characterization of its covalent bond properties and any potential intramolecular non-covalent interactions. The analysis would provide values for electron density, the Laplacian of electron density, and other topological parameters for each bond, offering insights into bond strength and type.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Modeling and Binding Affinity Prediction (e.g., Human Serum Albumin interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is widely used to understand ligand-protein interactions and to predict the binding affinity of a molecule to a biological target. nih.govmdpi.combohrium.com Human Serum Albumin (HSA) is a major transport protein in the blood plasma and its interaction with drug molecules is of significant pharmacological importance. acs.orgrsc.org

Numerous studies have investigated the binding of coumarin derivatives to HSA using molecular docking. nih.govmdpi.comnih.gov These studies consistently show that coumarins can bind to the primary drug binding sites of HSA, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). mdpi.comrsc.orgresearchgate.net The binding is typically driven by a combination of hydrophobic interactions and hydrogen bonding. nih.gov

For instance, a study on coumarin-343 demonstrated its binding to Sudlow's site I of HSA with a calculated binding energy of -69.02 kcal·mol⁻¹. mdpi.combohrium.com Another investigation into different coumarin derivatives found binding constants in the range of 0.606 to 1.957 x 10⁵ M⁻¹, indicating strong interactions with HSA. nih.gov The specific interactions often involve amino acid residues such as Trp-214, which is a key residue in site I. researchgate.net

While a specific docking study for 2H-1-Benzopyran-2-one, 3,4-dimethyl- with HSA was not found in the reviewed literature, the general findings for other coumarins suggest that it would also bind to HSA, likely within one of the main binding sites. The methyl groups at positions 3 and 4 would contribute to the hydrophobic interactions with the protein.

Table 1: Molecular Docking Parameters of Coumarin Derivatives with Serum Albumin

| Coumarin Derivative | Target Protein | Binding Site | Binding Energy (kcal/mol) | Interacting Residues |

| Coumarin-343 | Human Serum Albumin (HSA) | Sudlow's Site I | -69.02 | Not specified |

| Coumarin derivative enamide | Human Serum Albumin (HSA) | Sub-domain IB | -7.175 | Not specified |

| Coumarin derivative enoate | Human Serum Albumin (HSA) | Sub-domain IB | -6.685 | Not specified |

| Coumarin derivative methylprop enamide | Human Serum Albumin (HSA) | Sub-domain IB | -6.49 | Not specified |

| 4-(5-amino- nih.govnih.govacs.orgthiadiazol-2-ylsulfanylmethyl)-7-methoxy-chrome-2-one | Bovine Serum Albumin (BSA) | Not specified | Not specified | Not specified |

| 4-(5-amino- nih.govnih.govacs.orgthiadiazol-2-ylsulfanyl methyl)-7-methyl-chrome-2-one | Bovine Serum Albumin (BSA) | Not specified | Not specified | Not specified |

Note: Data compiled from various studies on coumarin derivatives. nih.govmdpi.combohrium.comnih.gov The specific interacting residues were not always detailed in the abstracts.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture of the interactions compared to static docking. acs.orgnih.gov MD simulations can be used to assess the stability of the complex and to observe conformational changes in both the ligand and the protein. nih.govmdpi.com

Several studies have employed MD simulations to investigate the stability of coumarin-HSA complexes. acs.org For example, a study on 7-hydroxycoumarin derivatives bound to HSA showed that the complex reached an equilibrium state at around 3.5 nanoseconds, indicating a stable interaction. acs.org Another study on a coumarin-pyrimidine hybrid compound complexed with its target enzyme also used MD simulations to confirm the stability of the binding. nih.gov

MD simulations of coumarin derivatives with HSA have revealed that the binding can induce minor conformational changes in the protein, such as a decrease in α-helix content. acs.org These simulations also help to identify the key amino acid residues that maintain stable interactions with the ligand throughout the simulation.

Although no specific MD simulation studies were found for 2H-1-Benzopyran-2-one, 3,4-dimethyl- , the results from other coumarins suggest that it would form a stable complex with HSA, and MD simulations would be a valuable tool to explore the dynamics of this interaction in detail.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. nih.govrsc.org

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are widely used in drug design. nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would be expected to increase or decrease biological activity. nih.gov

CoMFA and CoMSIA studies have been successfully applied to various series of coumarin derivatives to understand their anticancer activities. nih.govnih.gov For example, a study on coumarin derivatives as inhibitors of protein kinase 2 (CK2) established CoMFA and CoMSIA models that highlighted the importance of hydrophobic and hydrogen bond interactions for inhibitory activity. nih.gov The contour maps from these models provided guidance for designing more potent inhibitors.

Another 3D-QSAR study on 1,2-dihydropyridine derivatives as anticancer agents, which are structurally distinct from coumarins but illustrate the methodology, yielded highly significant CoMFA and CoMSIA models that were used to design new compounds with improved activity. nih.gov

While a specific CoMFA or CoMSIA study including 2H-1-Benzopyran-2-one, 3,4-dimethyl- was not identified, these methodologies could be applied to a series of its analogs to develop predictive models for a specific biological activity, such as binding to HSA or inhibition of a particular enzyme. The results would provide valuable insights into the structure-activity relationships of this class of compounds.

Statistical Validation and Predictive Model Generation (e.g., GOLPE Procedure)

In the computational analysis of 2H-1-Benzopyran-2-one, 3,4-dimethyl-, and its analogs, the development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous statistical validation. This process ensures that the derived model is not a result of chance correlation but possesses genuine predictive power for new, untested compounds. Procedures such as the Generating Optimal Linear PLS Estimations (GOLPE) are instrumental in enhancing the predictive capability of these models.

The primary goal of statistical validation is to assess the reliability and predictive capacity of the QSAR model. This is typically achieved through internal and external validation techniques. Partial Least Squares (PLS) regression is a common method used to correlate the 3D fields (descriptors) with biological activities. nih.gov

Internal Validation and the Role of GOLPE

Internal validation evaluates the stability and robustness of a model using the initial dataset. A key metric in this process is the cross-validated correlation coefficient, denoted as q². This is often determined using the leave-one-out (LOO) or leave-many-out (LMO) cross-validation methods. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

The GOLPE procedure is an advanced variable selection technique that aims to improve the predictive power of PLS models. It works by selecting the most informative variables (descriptor fields) and eliminating those that introduce noise or are irrelevant to the model. This results in a more robust model with enhanced predictive accuracy. One study on coumarin derivatives demonstrated the utility of GOLPE by recalculating a PLS model, which led to a significant increase in the squared cross-validated coefficient (q²) to 0.749 with only one component, showcasing the method's ability to refine and strengthen the predictive model. researchgate.net

External Validation and Predictive Model Generation

While internal validation is crucial, external validation provides a more stringent test of a model's predictive power. This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's creation. The predictive ability is assessed by the predictive correlation coefficient, r²_pred. A high r²_pred value confirms that the model can accurately predict the activity of novel compounds.

For instance, in 3D-QSAR studies of coumarin derivatives, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models are developed and validated. These models yield statistical parameters that attest to their predictive capabilities.

Below are representative data tables illustrating the statistical parameters obtained in 3D-QSAR studies of coumarin analogs, which would be analogous to what one would expect for 2H-1-Benzopyran-2-one, 3,4-dimethyl-.

Table 1: Illustrative Statistical Parameters for CoMFA Models of Coumarin Analogs

| Model | q² | r² | SEE | F-value | N (Components) |

| Model A | 0.643 | 0.939 | 0.25 | 110.5 | 5 |

| Model B | 0.607 | 0.981 | 0.094 | 149.222 | 10 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: Fisher's F-test value; N: Number of optimal components. Data is illustrative and based on typical values found in literature for coumarin derivatives. mdpi.comnih.gov

Table 2: Illustrative Statistical Parameters for CoMSIA Models of Coumarin Analogs

| Model | q² | r² | SEE | F-value | N (Components) |

| Model C | 0.584 | 0.902 | 0.31 | 85.2 | 4 |

| Model D | 0.719 | 0.932 | - | - | 6 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: Fisher's F-test value; N: Number of optimal components. Data is illustrative and based on typical values found in literature for coumarin derivatives. nih.govnih.gov

The generation of a predictive model for 2H-1-Benzopyran-2-one, 3,4-dimethyl- would follow these principles. The ultimate model would provide a 3D map indicating which regions around the molecule are favorable or unfavorable for biological activity, thereby guiding the synthesis of new derivatives with potentially enhanced potency.

Reaction Mechanisms and Chemical Transformations Involving 2h 1 Benzopyran 2 One, 3,4 Dimethyl

Lactone Ring Reactivity and Transformations

The α-pyrone ring in 3,4-dimethylcoumarin is a key site of chemical reactivity. The ester linkage within this lactone ring is susceptible to cleavage, and its double bond can participate in various reactions.

Hydrolysis: Like other esters, the lactone ring of 3,4-dimethylcoumarin can undergo hydrolysis under acidic or basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to the opening of the pyrone ring. The initial product is a salt of a coumarinic acid (in basic conditions) or the coumarinic acid itself (in acidic conditions), which exists in equilibrium with its (Z)-isomer, coumaric acid.

Acylation of Serine Proteases: Coumarin (B35378) derivatives are recognized as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological processes. researchgate.net These enzymes, which include human leukocyte elastase and thrombin, possess a highly reactive serine residue in their active site. researchgate.netnih.gov The inhibition mechanism involves the coumarin molecule acting as a substrate mimic. The active site serine attacks the electrophilic carbonyl carbon of the coumarin's lactone ring, leading to the formation of a stable acyl-enzyme intermediate. nih.govchim.it This process opens the lactone ring and effectively inactivates the enzyme. This mechanism-based inhibition highlights the lactone's role as a powerful acylating agent. chim.itresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzopyran Ring System

The benzopyran ring system of 3,4-dimethylcoumarin can undergo both electrophilic and nucleophilic substitution reactions, though the reactivity is influenced by the substituents and the nature of the ring system.

Electrophilic Substitution: The benzene (B151609) portion of the coumarin nucleus is generally activated towards electrophilic aromatic substitution due to the electron-donating effect of the ring oxygen. However, the electron-withdrawing nature of the α-pyrone ring deactivates the system compared to simple phenols or anisole. Reactions like nitration and bromination typically occur on the benzene ring at positions C-6 and C-8, and on the pyrone ring at C-3.

For instance, the nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid can yield a variety of products depending on the reaction conditions. chemmethod.com Increasing the concentration of the nitrating mixture and the temperature can lead to the formation of dinitro and trinitro derivatives, with substitution occurring at positions 3, 6, and 8. chemmethod.com Similarly, regioselective bromination of activated coumarins, such as 4,7-dimethylcoumarin, can be achieved with high selectivity. Using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD), bromination occurs cleanly at the C-3 position, demonstrating the susceptibility of the pyrone ring's vinylic position to electrophilic attack when the benzene ring is activated. cdnsciencepub.com

Nucleophilic Substitution: The coumarin ring system also possesses electrophilic centers that are susceptible to nucleophilic attack. The C-4 position is a key site for such reactions, behaving as the β-carbon in an α,β-unsaturated carbonyl system (a Michael acceptor). In derivatives like 3-(bromoacetyl)coumarin, four potential electrophilic sites are available for nucleophilic attack: the exo-carbonyl group, the bromomethanide group, the lactonic carbonyl group, and crucially, the C-4 position. nih.gov The addition of nucleophiles to the C-4 position is a common transformation in the synthesis of more complex coumarin derivatives. nih.gov

Cycloaddition and Rearrangement Processes for Novel Derivatives

The double bond within the pyrone ring of coumarins makes them suitable substrates for cycloaddition reactions, providing pathways to complex heterocyclic systems.

One of the most significant applications is in 1,3-dipolar cycloaddition reactions. For example, the reaction of 3-substituted coumarins with azomethine ylides (often generated in situ) leads to the formation of fused pyrrolidine (B122466) rings, creating benzopyran[3,4-c]pyrrolidine structures. nih.gov These reactions can be catalyzed by agents like triethylamine (B128534) or silver(I) salts and often proceed with high diastereoselectivity. nih.gov These cycloaddition processes are a powerful tool for building novel polycyclic frameworks from the coumarin scaffold, leading to the synthesis of 3,4-fused pyrrolocoumarins with potential biological activities. youtube.com

Rearrangement reactions also play a role in the synthesis of coumarin derivatives. For instance, BF₃·OEt₂-catalyzed annulative partial dimerization of 3-aryloxyacrylates involves an O-C aryl migration as a key step in the formation of 4-aryl-3,4-dihydrocoumarins. chim.it

Photoinduced Reactions and Photodegradation Mechanisms of 3,4-dimethylcoumarin

Coumarins are photoactive molecules, and their interaction with UV light can induce significant chemical transformations. The most characteristic photoinduced reaction of coumarins is photodimerization.

Upon exposure to UV radiation (typically >300 nm), coumarin and its derivatives can undergo a [2+2] cycloaddition reaction between the 3,4-double bond of an excited-state molecule and the same bond of a ground-state molecule. researchgate.net This reaction proceeds via the triplet excited state and results in the formation of one of four possible cyclobutane-type stereoisomers (syn or anti head-to-head, and syn or anti head-to-tail). researchgate.netrsc.org The efficiency and product distribution of this photodimerization are highly dependent on factors such as the solvent polarity. rsc.org The quantum yield for intersystem crossing (the process of forming the reactive triplet state) is notably higher in polar solvents like water compared to nonpolar solvents like benzene. rsc.org

The study of hydroxycoumarins reveals other photo-processes, such as excited-state proton transfer (ESPT) and intersystem crossing to triplet states, which are fundamental to their photochemistry and potential photodegradation pathways. sciepub.comresearchgate.net These properties are harnessed in applications where coumarins are used as UV absorbers. sciepub.com

Enzyme-Mediated Chemical Transformations and Metabolic Pathways

In biological systems, 3,4-dimethylcoumarin, like its parent compound, is subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

A critical metabolic pathway for coumarins involves the epoxidation of the 3,4-double bond to form a coumarin 3,4-epoxide. rsc.org This epoxide is a highly reactive and unstable intermediate. It has been synthesized and shown to rapidly convert in aqueous solutions to a ring-opened product, o-hydroxyphenylacetaldehyde (o-HPA). rsc.org This bioactivation process, where a relatively inert parent compound is converted into a reactive metabolite, is thought to be a key step in the mechanism of coumarin-induced hepatotoxicity observed in certain species. rsc.org

The major metabolic pathway in humans for the parent coumarin is 7-hydroxylation, a detoxification route catalyzed by the enzyme CYP2A6, which produces the non-toxic metabolite 7-hydroxycoumarin. researchgate.netrsc.org However, the 3,4-epoxidation pathway is significant in other species, such as rats. rsc.org The presence of methyl groups at the C-3 and C-4 positions in 3,4-dimethylcoumarin would be expected to influence the rate and regioselectivity of these enzymatic reactions.

Interactive Data Table: Key Reactions of the Coumarin Nucleus

| Reaction Type | Reagent(s) / Conditions | Position(s) Involved | Product Type | Ref. |

| Lactone Hydrolysis | H₃O⁺ or OH⁻ | C-2, Ring Oxygen | Coumarinic/Coumaric Acid | N/A |

| Serine Protease Acylation | Enzyme Active Site Serine | C-2 | Acyl-Enzyme Adduct | researchgate.netchim.it |

| Electrophilic Bromination | TBCHD, Reflux | C-3 | 3-Bromocoumarin | cdnsciencepub.com |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C-3, C-6, C-8 | Nitro-substituted Coumarin | chemmethod.com |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | C-3, C-4 | Fused Pyrrolocoumarin | nih.govyoutube.com |

| Photodimerization | UV Light (e.g., 365 nm) | C-3, C-4 | Cyclobutane (B1203170) Dimer | researchgate.netrsc.org |

| Metabolic Epoxidation | Cytochrome P450 Enzymes | C-3, C-4 | 3,4-Epoxide | rsc.org |

Structure Activity Relationship Sar Investigations of 2h 1 Benzopyran 2 One, 3,4 Dimethyl Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological profile of 3,4-dimethylcoumarin derivatives can be significantly altered by introducing different functional groups at various positions on the coumarin (B35378) ring. These substitutions affect the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn govern its interaction with biological targets.

The C-7 position is a frequent target for modification to enhance the biological activities of coumarins.

Benzyloxy: The introduction of a benzyloxy group at the C-7 position has been explored to create derivatives with potential therapeutic applications. For instance, a series of 7-benzyloxy coumarin derivatives were synthesized and shown to exhibit nanomolar inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov One such compound demonstrated a multifunctional profile with an IC50 value of 0.0021 μM for hMAO-B inhibition. nih.gov

Ethoxy: The O-dealkylation of 7-ethoxy-3,4-dimethylcoumarin is a reaction catalyzed by cytochrome P450 enzymes. This activity is highly inducible by certain compounds, suggesting its utility as a probe for specific P450-mediated activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEe_8jjOVMxNMRpTmtUR9VaS5OGlj9_SlUWRsjxIyb2SR1y0-SPaQuiBt3Ic5gp0yGUZxZUKsn3G0pPPZ1MSAs3YuuXr_ia31_jhfmE_JI8Ll4H4N5NCBrGshuWpvS-H5V-8Y=]

Hydroxy: The 7-hydroxy group is a common feature in biologically active coumarins. wisdomlib.org 7-hydroxy-4-methylcoumarin derivatives have been investigated for their anti-inflammatory and antimicrobial properties. wisdomlib.org Studies on 7-hydroxycoumarin derivatives have shown that their antifungal activity can be influenced by further substitutions. For example, the introduction of a nitro group at the C-6 position of 7-hydroxycoumarin resulted in a compound with significant antifungal activity against Aspergillus species. researchgate.net Furthermore, O-alkylation and O-acylation of 7-hydroxycoumarin with shorter alkyl and acyl groups can enhance its antifungal activity. mdpi.com

Amino: The presence of an amino group at the C-7 position can confer valuable biological properties. 7-aminocoumarins are desirable due to their spectral properties and are often used in fluorescent probes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHgncrrUsz8Zq2TKjHxZ67NtC-G72iq_2ZhZ7jcv34yrsZVXANNoZfwpTSk-4N6vY6B9Nr-KCziF7ibOEciyhnLx7j3i-hdoofVsNg_rg8W05haQd88O9NR8fZxX7gJ0nr2M6AnfTSw8yjF-M=] In a study of 7-hydroxy-4-methyl-8-phenylamino derivatives, several compounds showed potent antitubercular and anticancer activities. neuroquantology.com

Triazole-thio-methyl: Hybrid molecules incorporating a triazole ring linked to the coumarin scaffold have gained significant attention. A novel compound, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin, was synthesized, but it showed weak antimicrobial activity. biointerfaceresearch.com However, other coumarin-triazole conjugates have demonstrated significant antibacterial activity, particularly against Enterococcus faecalis. nih.gov The linkage of a triazole moiety, often via a thio-methyl bridge, represents a strategy to combine the biological activities of both heterocyclic systems. nih.govresearchgate.net

Modifications at the C-3 and C-4 positions are critical for tuning the biological effects of coumarins.

Alkyl Groups: The introduction of alkyl groups at the C-3 position of 4-methylcoumarins can significantly impact their anticancer activity. tandfonline.comnih.gov In a study of 7,8-dihydroxy-4-methylcoumarins, derivatives with long alkyl chains at the C-3 position were found to be the most effective cytotoxic agents. tandfonline.comnih.govtandfonline.com Specifically, the derivative with an n-decyl chain at C-3 was the most potent against several cancer cell lines. tandfonline.comnih.gov This suggests that increasing the lipophilicity through C-3 alkylation enhances cell penetration and, consequently, anticancer activity. tandfonline.com

Carbonyl Functionalities: The introduction of carbonyl-containing moieties, such as esters and amides, at the C-3 position has led to the discovery of potent bioactive compounds. Coumarin-3-carboxamides have been investigated for their anticancer properties. nih.govresearchgate.net For instance, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of a pyranocoumarin (B1669404) showed potent activity against HepG2 and HeLa cancer cell lines. researchgate.net Molecular docking studies suggest that the benzamide functionality is an important feature for their anticancer activity. researchgate.net

The 4-methyl group is a common feature in many biologically active coumarins. However, further substitutions on this methyl group or replacing it can alter the activity. For example, a 6-bromo-4-bromomethyl-7-hydroxycoumarin showed reasonable cytotoxic activities. tandfonline.comnih.gov The presence of a 4-hydroxy group is a key structural feature for the anticoagulant activity of coumarins. nih.govwikipedia.orgnih.gov However, a large aromatic substituent at the 3-position is also required for this activity. wikipedia.org

Substitutions at other positions on the benzene (B151609) ring of the coumarin scaffold also play a significant role in determining biological efficacy.

C-5 Position: In a study on dihydroxy-4-phenyl coumarins, a 5,7-dihydroxy substituted derivative was synthesized and evaluated for anticoagulant activity, though it was less potent than other derivatives in the series. nih.gov

C-6 Position: The C-6 position has been a target for introducing various substituents to enhance biological activity. For example, 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrated reasonable cytotoxic effects against cancer cell lines. tandfonline.comnih.gov In a series of 3,4-dihydropyrimidinone-coumarin analogues, substitutions on the coumarin moiety, including at the C-6 position, were found to modulate antibacterial activity. nih.gov A coumarin derivative with a nitro group at the C-6 position (7-hydroxy-6-nitro-2H-1-benzopyran-2-one) showed notable antifungal activity against Aspergillus species. researchgate.net

C-8 Position: The C-8 position is also critical for biological activity. The introduction of a hydroxyl group at C-8, in conjunction with a C-7 hydroxyl group (7,8-dihydroxy derivatives), has been shown to significantly enhance anticancer activity. tandfonline.comnih.govtandfonline.com A series of 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C-3 position were identified as the most effective subgroup in a panel of anticancer screening assays. tandfonline.comnih.govtandfonline.com Similarly, 7,8-dihydroxy-3-(4-methylphenyl)coumarin was found to increase prothrombin time, indicating potential anticoagulant activity. nih.gov In another study, 7,8-dihydroxy-4-arylcoumarins exhibited potent anti-proliferation activities against human breast and epidermoid carcinoma cells. researchgate.neteurekaselect.com

Stereochemical Influence on Activity and Binding

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In a study of coumarin derivatives bearing a phenylpropanoid unit at the 3-position, the stereochemistry at the chiral center of this substituent was found to be crucial for antifungal activity. The (S)-enantiomer of 3-[1-methoxy-3-(4-methoxyphenyl)prop-2-yl]coumarin was approximately 30 times more effective against Alternaria alternata (Japanese pear pathotype) than its corresponding (R)-enantiomer. jst.go.jp This significant difference in activity highlights the importance of stereochemistry in the interaction of these compounds with their biological target, suggesting a specific stereochemical requirement for optimal binding and efficacy. jst.go.jp

Role of Specific Functional Groups and Moieties (e.g., imine, carboxamide, ester, ether linkages)

The incorporation of specific functional groups and chemical linkages is a key strategy in modifying the biological profile of 3,4-dimethylcoumarin derivatives.

Imine: The formation of imine (Schiff base) linkages has been utilized in the synthesis of novel coumarin derivatives with potential biological activities.

Carboxamide: The carboxamide moiety has been shown to be a critical feature for the anticancer activity of certain coumarin derivatives. nih.govresearchgate.net A series of novel coumarin-3-carboxamides were synthesized, and among them, 4-fluoro and 2,5-difluoro benzamide derivatives displayed potent activity against HepG2 and HeLa cancer cell lines. researchgate.net The presence of the benzamide functionality is believed to be important for their interaction with biological targets like the CK2 enzyme. researchgate.net

Ester: Ester linkages are commonly introduced to modify the properties of coumarins. In a study of 4-methylcoumarin (B1582148) derivatives, 7,8-diacetoxy-4-methylcoumarins (which contain ester groups) were found to be a highly active subgroup in terms of anticancer activity, second only to their dihydroxy counterparts. tandfonline.comnih.govtandfonline.com Specifically, those with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C-3 position showed notable cytotoxicity. tandfonline.comnih.gov The esterification of 7-hydroxycoumarins has also been explored, with a series of novel esters of gallic acid and 7-hydroxycoumarins showing anticancer activity similar to or higher than gallic acid itself. nih.gov

Ether Linkages: Ether linkages, particularly at the C-7 position, are frequently used to introduce a variety of substituents. A series of 7-substituted coumarin derivatives with an alkyl ether linkage connecting to benzyl-, piperidine-, or N-benzylpiperidine moieties were synthesized and evaluated as inhibitors of cholinesterases and monoamine oxidase-B. nih.gov The length and nature of the ether-linked substituent were found to influence the inhibitory activity and selectivity. nih.gov Similarly, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and shown to possess promising antifungal activity. nih.gov

Correlation of Physicochemical Parameters (e.g., Lipophilicity, Electronic Properties) with Biological Responses

The biological activity of 3,4-dimethylcoumarin derivatives is often correlated with their physicochemical properties, such as lipophilicity and electronic characteristics.

Lipophilicity: Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. In the case of 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives, the insertion of a long alkyl chain at the C-3 position generally improved anticancer activity. tandfonline.com This enhancement is attributed to the increased lipophilicity of the molecule, leading to better cell penetration. tandfonline.com The most potent compound in this series had a C10 alkyl chain (n-decyl). tandfonline.comnih.gov However, an excessively high lipophilicity can sometimes lead to decreased activity or poor solubility.

Electronic Properties: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence biological activity. Electron-withdrawing groups have been shown to favor the antifungal activity of coumarin derivatives. mdpi.com For instance, in series of 4-, 6-, and 7-hydroxycoumarins, the acetylated derivatives (where the acetyl group is electron-withdrawing) were the most active in each series. mdpi.com The presence of a nitro group, a strong electron-withdrawing group, at the C-6 position of 7-hydroxycoumarin also resulted in a potent antifungal agent. researchgate.netmdpi.com This suggests that the electronic nature of the substituents can modulate the interaction of the coumarin scaffold with its biological target.

Interactive Data Tables

Table 1: Anticancer Activity of 7,8-Dihydroxy-4-methylcoumarin Derivatives with C-3 Alkyl Substitutions

Data derived from structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. tandfonline.comnih.govtandfonline.com

Table 2: Antifungal Activity of 7-Hydroxycoumarin Derivatives

Data derived from SAR studies of coumarin derivatives with antifungal activity. mdpi.com

Molecular Interactions and Biological Target Engagement of 2h 1 Benzopyran 2 One, 3,4 Dimethyl Derivatives

Interaction with Enzymes and Receptors

The diverse biological activities of 3,4-dimethyl-2H-1-benzopyran-2-one derivatives stem from their ability to interact with a range of enzymes and receptors, leading to modulation of key physiological pathways.

Monoamine Oxidase (MAO) Inhibition Kinetics and Mechanisms (MAO-A, MAO-B)

Derivatives of 3,4-dimethyl-2H-1-benzopyran-2-one have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. nih.govresearchgate.netnih.gov MAOs exist in two isoforms, MAO-A and MAO-B, and the selective inhibition of these isoforms is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govyoutube.com

Research has shown that the coumarin (B35378) scaffold is an ideal framework for the development of MAO inhibitors. scienceopen.com Specifically, substitutions at the C-3 and C-4 positions of the coumarin ring play a significant role in the inhibitory activity and selectivity towards MAO-A and MAO-B. scienceopen.comnih.gov For instance, a series of 3,4-dihydrocoumarins were found to be potent and selective inhibitors of human MAO-B (hMAO-B), with some compounds exhibiting IC₅₀ values in the nanomolar to sub-nanomolar range. nih.gov Kinetic studies of these derivatives revealed a reversible and competitive inhibition mechanism for hMAO-B. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern the inhibitory potency and selectivity. For example, 3-phenyl substitution in coumarin derivatives tends to enhance MAO-B inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com The nature and position of substituents on the coumarin ring are critical determinants of MAO inhibitory activity and selectivity. scienceopen.com For example, 7-(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one has been identified as a dual-targeting inhibitor of both MAO-B and acetylcholinesterase. nih.gov

| Compound/Derivative Class | Target | Inhibition Data (IC₅₀) | Inhibition Type | Selectivity | Reference |

| 3,4-dihydrocoumarin derivatives | hMAO-B | Nanomolar to sub-nanomolar | Reversible, Competitive | High for hMAO-B | nih.gov |

| 3-phenylcoumarin derivatives | MAO-B | - | - | Selective for MAO-B | scienceopen.com |

| 4-phenylcoumarin derivatives | MAO-A | - | - | More effective for MAO-A | scienceopen.com |

| 7-O-arylpiperazinylcoumarins | MAO-B | 1.88 to 3.18 µM | - | Selective for MAO-B | nih.gov |

| 3-Coumaranone derivatives | hMAO-B | 0.004–1.05 µM | Reversible | Selective for hMAO-B | nih.gov |

Cholinesterase (ChE) Inhibition Studies

In addition to MAO inhibition, 3,4-dimethyl-2H-1-benzopyran-2-one derivatives have demonstrated inhibitory activity against cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Several studies have synthesized and evaluated coumarin derivatives for their ChE inhibitory potential. nih.govnih.govmdpi.com For example, a series of 3-substituted-7-aminoalcoxy-coumarins were found to be potent AChE inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range and demonstrating good selectivity for AChE over BuChE. nih.gov Kinetic analysis revealed a mixed-type inhibition for these compounds. nih.gov

The introduction of substituents at the C-3 and C-4 positions of the coumarin scaffold has been shown to be a viable strategy for developing potent ChE inhibitors. nih.gov For instance, certain 3-substituted coumarins have been identified as dual inhibitors of both AChE and MAO, making them promising candidates for the multi-target treatment of Alzheimer's disease. rsc.org The planar structure of the coumarin backbone allows it to be effectively accommodated in the catalytic site of MAO-B and to interact with the peripheral anionic site (PAS) of human AChE. nih.gov

| Compound/Derivative Class | Target | Inhibition Data (IC₅₀) | Inhibition Type | Reference |

| 3-substituted-7-aminoalcoxy-coumarins | AChE | 20 nM | Mixed-type | nih.gov |

| Khellactone-type coumarins | AChE | 9.28 µM (PJ13), 10.0 µM (PJ15) | Reversible | nih.gov |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (10) | hAChE | 1.52 μM | - | nih.gov |

Carbonic Anhydrase Inhibition

Coumarin derivatives, including those related to 3,4-dimethyl-2H-1-benzopyran-2-one, represent a relatively new class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. nih.govnih.govdrugs.com

The mechanism of CA inhibition by coumarins is unique; they act as "prodrug inhibitors." nih.gov The esterase activity of CA facilitates the hydrolysis of the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. nih.govnih.gov This product then binds to the entrance of the enzyme's active site, a region with high amino acid variability among different CA isoforms, which accounts for the high isoform selectivity of coumarin-based inhibitors. nih.gov This mechanism has been confirmed by crystallographic studies. nih.gov

Notably, coumarins have shown promise as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, making them potential anticancer agents. nih.govnih.gov

Acylation of Serine Proteases (e.g., human leucocyte elastase, kallikrein)

Coumarin and its derivatives have been extensively studied as inhibitors of serine proteases, a class of enzymes involved in various pathological conditions. nih.govresearchgate.net These enzymes, which include human leucocyte elastase (HLE) and kallikrein, utilize a serine residue in their active site for catalysis, proceeding through an acylation and deacylation mechanism. researchgate.netrsc.org

Certain coumarin derivatives function as mechanism-based inhibitors, also known as suicide inhibitors. nih.gov For instance, halomethyl dihydrocoumarins have been shown to be general suicide inhibitors of several serine proteases, including HLE. nih.gov Isocoumarins, which are isomers of coumarins, are particularly effective as mechanism-based inhibitors. nih.gov Pharmacomodulation of 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins has yielded potent inhibitors of HLE and kallikrein. nih.govnih.gov

The inhibitory mechanism involves the acylation of the active site serine residue by the coumarin derivative, forming a stable acyl-enzyme complex. nih.gov In some cases, this acylation is followed by the release of a reactive species that can irreversibly alkylate another active site residue, leading to permanent inactivation of the enzyme. nih.gov

Interactions with Drug-Metabolizing Enzymes and Transferases (e.g., cytochrome P-450 dependent mixed function oxidases, GSHS-transferase, gamma-glutamyltransferase induction)